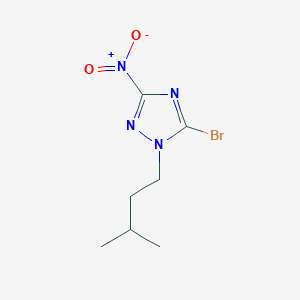

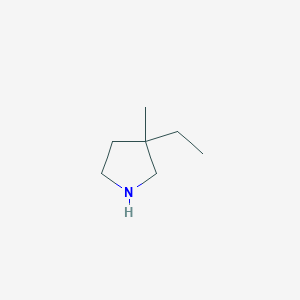

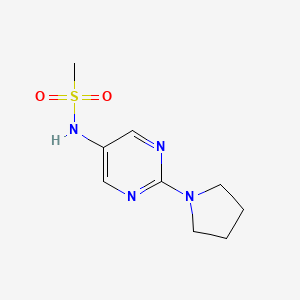

![molecular formula C23H31N3O3 B2553987 N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257550-24-5](/img/structure/B2553987.png)

N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a chemical that features an adamantyl group attached to an acetamide moiety. While the specific compound is not directly described in the provided papers, we can infer some information based on related compounds. For instance, N-(1-Adamantyl)acetamide is known to crystallize in a specific space group and has a conformation similar to that found in its methanol-water solvate . This suggests that the adamantyl group can influence the crystalline structure and conformation of related compounds.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of adamantyl acetamide derivatives is characterized by the presence of the bulky adamantyl group. In the case of N-(1-Adamantyl)acetamide, the molecule crystallizes in a specific space group with the acetamide groups linked by an N—H—O hydrogen bond . This indicates that hydrogen bonding plays a significant role in the molecular structure and could affect the properties of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the provided papers. However, based on the related compound N-(1-Adamantyl)acetamide, we can expect that the adamantyl group would impart a degree of rigidity to the molecule, potentially affecting its melting point, solubility, and other physical properties . The molecular conformation and the presence of hydrogen bonds would also be important factors in determining these properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Applications

Pharmacological Applications in Neurodegenerative Diseases N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, due to its adamantane-based structure, shares pharmacological potentials with adamantane derivatives like amantadine and memantine. These compounds are used in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The adamantane derivatives, especially the 1-fluoro- and 1-phosphonic acid adamantane derivatives, have shown potential against these diseases, surpassing well-known compounds like amantadine and memantine in pharmacological potential. This indicates promising research directions for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry (Dembitsky, Gloriozova & Poroikov, 2020).

Synthesis and Chemical Reactivity The adamantane-based structure of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide indicates its significance in the synthesis of heterocyclic systems. The compound serves as an important intermediate for synthesizing various synthetically useful and novel heterocyclic systems, indicating its importance in chemical reactivity and pharmaceutical applications (Gouda et al., 2015).

DNA Interaction and Potential in Drug Design Similar compounds with benzimidazole groups and adamantane structures, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. Such compounds are utilized in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and deeper investigation into DNA sequence recognition and binding. This suggests potential applications of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide in similar research and drug development domains (Issar & Kakkar, 2013).

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-2-29-20-5-3-19(4-6-20)26-8-7-25(22(26)28)15-21(27)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-6,16-18H,2,7-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUPKYDNYQHEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

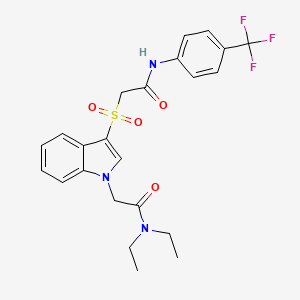

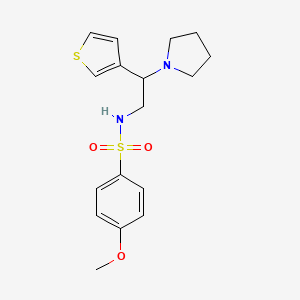

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)

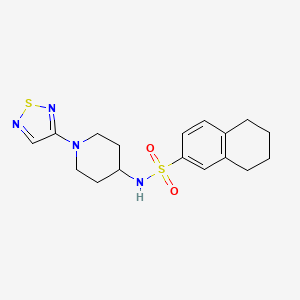

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

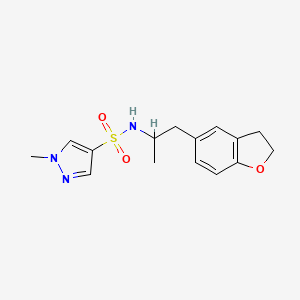

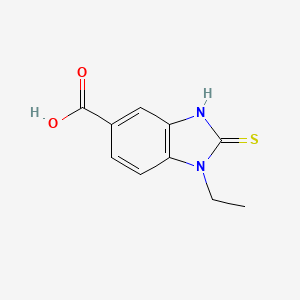

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)

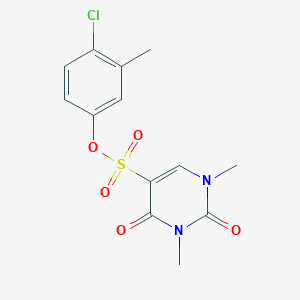

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)